Triphenylphosphine triphenylborane

Rubber Chemistry Silanization Catalysis Lewis Acid-Base Adduct

Free triphenylborane poses handling challenges due to air and moisture sensitivity. The Ph₃P-BPh₃ adduct provides a crystalline, bench-stable precursor that releases BPh₃ controllably at ~80 °C or via ligand exchange. • Enables latent Lewis acid catalysis for silica-filled rubber silanization, optimizing the tan δ trade-off between wet grip and rolling resistance in energy-efficient tire treads. • Generates Frustrated Lewis Pairs (FLPs) under mild thermal conditions for small-molecule activation. • Exhibits unique blue-green ligand-to-ligand charge transfer (LLCT) fluorescence for optical sensor and luminophore development.

Molecular Formula C36H30BP
Molecular Weight 504.4 g/mol
CAS No. 3053-68-7
Cat. No. B179377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylphosphine triphenylborane
CAS3053-68-7
SynonymsTriphenylborane - Triphenylphosphine Complex;  Triphenylborane;  triphenylphosphine;  SCHEMBL154807;  CTK8B2945
Molecular FormulaC36H30BP
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H
InChIKeyQLAGHGSFXJZWKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylphosphine Triphenylborane (CAS 3053-68-7): A Stable Lewis Acid-Base Adduct for Controlled Catalysis and Material Science


Triphenylphosphine triphenylborane (Ph₃P-BPh₃; CAS 3053-68-7) is a crystalline, 1:1 Lewis acid-base adduct formed between the Lewis base triphenylphosphine (PPh₃) and the Lewis acid triphenylborane (BPh₃) [1]. The complex features a dative P→B bond that stabilizes the electron-deficient boron center while masking the nucleophilic character of the phosphorus atom. Commercially available in purities of ≥97.0% [2], this adduct serves as a stable, easily handled precursor to its constituent reactive components and finds distinct applications where its balanced Lewis acidity and sterically hindered nature offer advantages over stronger or more labile alternatives.

Triphenylphosphine Triphenylborane: Why Simple Lewis Acid or Base Substitution Fails in Silanization and FLP Applications


The Ph₃P-BPh₃ adduct cannot be readily substituted by its constituent parts (free PPh₃ or BPh₃) or by other common Lewis acid adducts (e.g., BF₃·OEt₂, B(C₆F₅)₃·PPh₃) for critical applications. The adduct exhibits a significantly weaker B–P interaction (calculated to be ~11.75 kcal mol⁻¹) compared to BH₃·PPh₃ (22.76 kcal mol⁻¹), yet forms a true, isolable adduct unlike the non-binding B(C₆F₅)₃/PPh₃ system [1]. This intermediate binding strength provides a unique balance of stability and latent reactivity essential for its role as a controlled-release Lewis acid in rubber silanization [2] and for generating Frustrated Lewis Pairs (FLPs) under mild thermal conditions [3]. Simply mixing free BPh₃ and PPh₃ would immediately form this adduct, negating the designed latency.

Quantitative Differentiation of Triphenylphosphine Triphenylborane (CAS 3053-68-7) Against Closest Comparators


Triphenylphosphine Triphenylborane Exhibits Intermediate B–P Bond Strength Enabling Controlled Silanization Catalysis vs. BH₃·PPh₃

The B–P bond strength in the Ph₃P-BPh₃ adduct is a key differentiator. Computational analysis shows the BPh₃ adduct has a B–P binding enthalpy of 11.75 kcal mol⁻¹, which is significantly lower (weaker) than the BH₃ adduct (22.76 kcal mol⁻¹) but forms a true dative bond, unlike the B(C₆F₅)₃/PPh₃ system (which is too sterically encumbered to form a classical adduct) [1]. This intermediate bond strength allows the Ph₃P-BPh₃ complex to act as a controlled-release catalyst for silanization in rubber compounding, improving the tan δ balance (a measure of dynamic mechanical performance) at high and low temperatures without impeding processability, a balance not achieved with stronger adducts [2].

Rubber Chemistry Silanization Catalysis Lewis Acid-Base Adduct

Triphenylphosphine Triphenylborane Functions as a Vulcanization Accelerator in Tire Rubber to Balance Wet Grip and Fuel Efficiency

The Ph₃P-BPh₃ adduct is patented as a vulcanization accelerator for rubber compositions used in tires, where it addresses a specific performance trade-off: it improves fuel consumption (low rolling resistance) without sacrificing wet grip performance, a combination not readily achieved with conventional accelerators [1]. The rubber composition is defined by blending 0.01 to 20 parts by mass of the boron-containing compound into 100 parts of a sulfur-crosslinkable diene rubber, along with specific filler and sulfur compound loadings [2].

Tire Technology Rubber Compounding Vulcanization

Triphenylphosphine Triphenylborane Enables Thermally-Induced Frustrated Lewis Pair (FLP) Formation for Small Molecule Activation

In the presence of bis-phosphazine species Ph₃PNNPPh₃, the Ph₃P-BPh₃ adduct generates a frustrated Lewis pair (FLP) in situ. Upon thermolysis at 80 °C, this FLP releases N₂, a reactivity profile distinct from analogous systems with B(C₆F₅)₃, which instead undergo single electron transfer to form frustrated radical pairs (FRPs) [1].

Frustrated Lewis Pair Small Molecule Activation Catalysis

Triphenylphosphine Triphenylborane Displays Distinct Blue-Green Fluorescence from Ligand-to-Ligand Charge Transfer (LLCT) States

The Ph₃P-BPh₃ adduct exhibits a characteristic blue to green fluorescence in solution, which originates from a low-energy, ligand-to-ligand charge transfer (LLCT) singlet state [1]. This emission is a direct consequence of the phenyl (BPh₃) to phosphine (PPh₃) charge transfer within the adduct, a photophysical property that is absent in the free components and distinct from the fluorescence of other BPh₃ adducts with different Lewis bases (e.g., pyrazine, neocuproine).

Photophysics Fluorescence Organoboron Complexes

Validated Research and Industrial Application Scenarios for Triphenylphosphine Triphenylborane (CAS 3053-68-7)


High-Performance Tire Rubber Compounding

Ph₃P-BPh₃ is used as a vulcanization accelerator and silanization catalyst in silica-filled rubber formulations for tire treads [1]. The complex enables a favorable balance of wet grip (high hysteresis at low temperatures) and rolling resistance (low hysteresis at high temperatures), as evidenced by its ability to improve the tan δ balance without impairing processability [2]. Rubber compounders should procure this adduct when seeking to optimize this specific performance trade-off in energy-efficient tire designs.

Controlled-Release Lewis Acid Catalysis

The Ph₃P-BPh₃ adduct serves as a stable, crystalline precursor to the Lewis acidic BPh₃ moiety, releasing it under mild thermal conditions (e.g., 80 °C) or through competitive ligand exchange [1]. This controlled release is exploited in silanization reactions within rubber composites [2] and in the generation of Frustrated Lewis Pairs (FLPs) for small molecule activation [3]. Synthetic chemists should select this adduct over stronger Lewis acid adducts when a latent or thermally-switchable acid source is required.

Building Block for Luminescent Materials

Due to its distinct blue-green fluorescence arising from a ligand-to-ligand charge transfer (LLCT) excited state, the Ph₃P-BPh₃ adduct is a candidate for the development of optical sensors, probes, or emissive layers [1]. Its emission is a property of the intact adduct, not the individual components, making it a unique synthon for creating photofunctional materials. Materials chemists exploring new organoboron-based luminophores should consider this adduct for its specific LLCT emission.

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